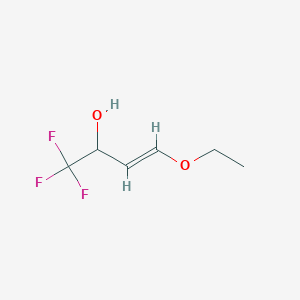
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is a halogenated organic compound with the molecular formula C6H3Br2F9. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane typically involves the halogenation of a suitable precursor. One common method involves the bromination of a hexafluoropentane derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding hydrofluorocarbons.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of fluorinated alcohols, amines, or thiols.
Reduction: Formation of hydrofluorocarbons.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is used in various scientific research applications, including:
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and stability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards nucleophiles. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane: Similar in structure but with a shorter carbon chain.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Contains a benzene ring instead of a pentane chain.
1,1-Dibromo-3,3,3-trifluoropropane: Similar in structure but with fewer fluorine atoms.
Uniqueness
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H3Br2F9 |
|---|---|
Peso molecular |
405.88 g/mol |
Nombre IUPAC |
4,5-dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,5(12,13)14)4(10,11)6(15,16)17/h2H,1H2 |
Clave InChI |
VLFYBSVEZRHACY-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



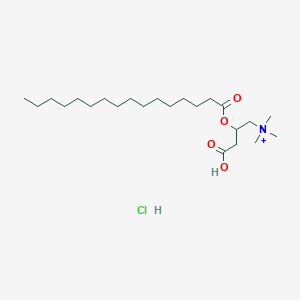

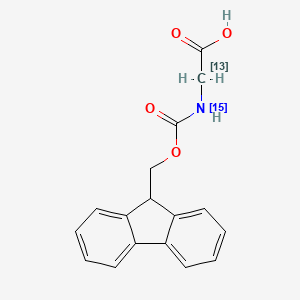

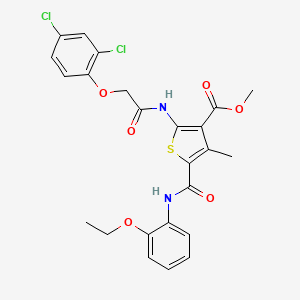

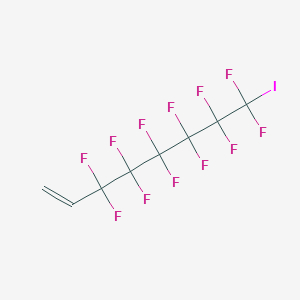

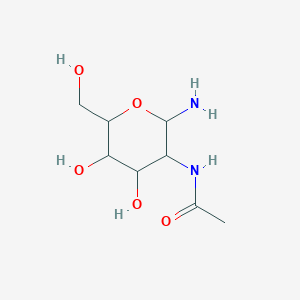
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
